molecular formula C35H31NO7 B1447893 2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione CAS No. 191482-37-8

2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione

Cat. No. B1447893
CAS RN: 191482-37-8
M. Wt: 577.6 g/mol
InChI Key: MOIKJQYGONYODK-JCSKESALSA-N
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Description

2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C35H31NO7 and its molecular weight is 577.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Syntheses and Biological Evaluation

  • A study detailed the synthesis of new 3-aryl-1,8-naphthyridine derivatives, including isoindoline-1,3-dione compounds, evaluating their antimicrobial activity. These compounds were synthesized using efficient methods and evaluated for their potential in antimicrobial applications, indicating the broad utility of isoindoline derivatives in developing new antimicrobials (D. Ravi et al., 2018).

Gel Formation and Reaction Pathways

  • Research on imide derivatives, including isoindoline-1,3-diones, explored how solvation affects reaction paths and gel formation. This study provides insights into the material science applications of isoindoline derivatives, emphasizing their versatility in forming gels and crystalline structures under different conditions (D. Singh & J. Baruah, 2008).

Characterization and Molecular Interactions

  • An investigation into the structure of 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindoline-1,3-dione through 1D and 2D NMR spectroscopy showcased the detailed molecular characterization possible for isoindoline derivatives. This study underlines the importance of thorough molecular analysis in understanding and applying these compounds (Khadim Dioukhane et al., 2021).

Anticorrosion Applications

  • Aza-pseudopeptides incorporating isoindoline-1,3-dione were synthesized and shown to act as effective corrosion inhibitors for mild steel in acidic conditions. This suggests the potential of isoindoline derivatives in industrial applications, particularly in protecting metals from corrosion (R. Chadli et al., 2017).

Herbicide Development

  • The synthesis and evaluation of pyrazole-isoindoline-1,3-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase inhibitors provide a framework for developing new herbicides. Such studies demonstrate the agricultural applications of isoindoline derivatives, highlighting their potential in weed control (Bo He et al., 2019).

properties

IUPAC Name

2-[(2R,4aR,6R,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H31NO7/c37-32-26-18-10-11-19-27(26)33(38)36(32)29-31(39-20-23-12-4-1-5-13-23)30-28(22-41-34(43-30)25-16-8-3-9-17-25)42-35(29)40-21-24-14-6-2-7-15-24/h1-19,28-31,34-35H,20-22H2/t28-,29-,30-,31-,34-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIKJQYGONYODK-JCSKESALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)O[C@@H](O1)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione
Reactant of Route 3
2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione

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